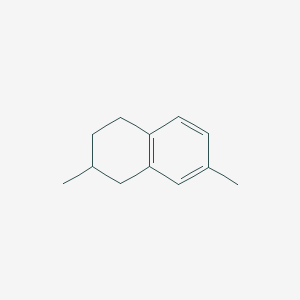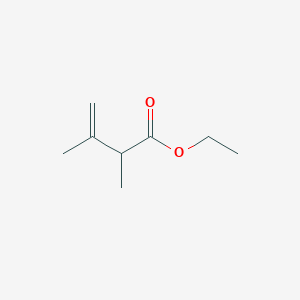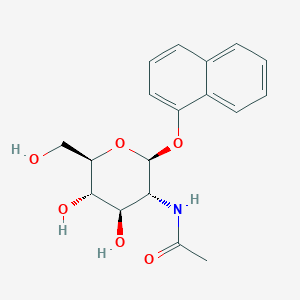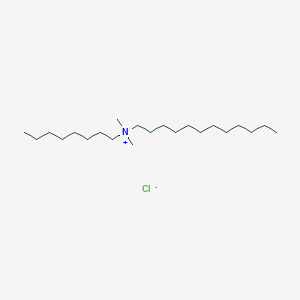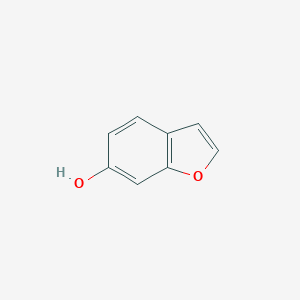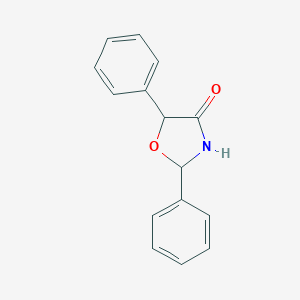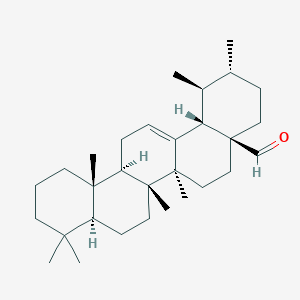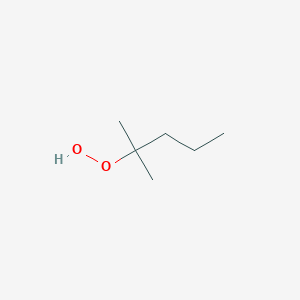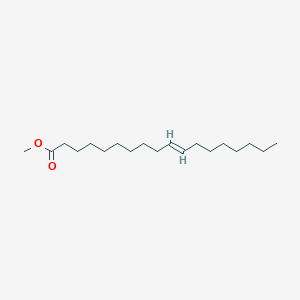
methyl (E)-octadec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-octadec-10-enoate is a chemical compound that belongs to the family of esters. It is commonly used in scientific research for various applications.
Mecanismo De Acción
Methyl (E)-octadec-10-enoate is a fatty acid ester that can be metabolized by various enzymes in the body. It is broken down into its constituent parts, which can be further metabolized to produce energy or used for other metabolic processes. The exact mechanism of action of methyl (E)-octadec-10-enoate is not fully understood, but it is believed to play a role in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Methyl (E)-octadec-10-enoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have hypolipidemic effects and can reduce the levels of triglycerides and cholesterol in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-octadec-10-enoate has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. It is also stable and can be stored for long periods without degradation. However, it also has some limitations. It can be expensive to purchase, and the synthesis method can be time-consuming. Furthermore, it can be difficult to purify, and impurities can affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of methyl (E)-octadec-10-enoate in scientific research. It can be used as a substrate in the production of various fatty acid derivatives, which can have potential applications in the food and pharmaceutical industries. Furthermore, it can be used as a reference material for the analysis of fatty acid methyl esters in various biological samples. Additionally, it can be used as a standard in the development of new analytical methods for the detection and quantification of fatty acid esters.
Métodos De Síntesis
Methyl (E)-octadec-10-enoate can be synthesized by the reaction of oleic acid with methanol in the presence of a catalyst. This reaction is known as esterification, and it results in the formation of methyl (E)-octadec-10-enoate and water. The reaction can be carried out using various catalysts, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
Methyl (E)-octadec-10-enoate is widely used in scientific research for various applications. It is commonly used as a standard in gas chromatography and mass spectrometry. It is also used as a reference material for the analysis of fatty acid methyl esters. Furthermore, it is used as a substrate in lipase-catalyzed reactions to produce various fatty acid derivatives.
Propiedades
Número CAS |
13481-95-3 |
|---|---|
Nombre del producto |
methyl (E)-octadec-10-enoate |
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl (E)-octadec-10-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9+ |
Clave InChI |
HHZIOLLKZWLCOX-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCC/C=C/CCCCCCCCC(=O)OC |
SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
SMILES canónico |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



